An In-depth Technical Guide to the Core Chemical Properties and Structure of Isobutyrophenone
An In-depth Technical Guide to the Core Chemical Properties and Structure of Isobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyrophenone, also known by its IUPAC name 2-methyl-1-phenylpropan-1-one, is an aromatic ketone that serves as a versatile intermediate in organic synthesis and finds applications in various industries.[1] It is notably used as a photoinitiator in polymerization processes, particularly in UV-curable coatings and inks, due to its ability to absorb UV light and generate free radicals.[2][3] Furthermore, isobutyrophenone is utilized as a fragrance ingredient, a flavoring agent, and a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of isobutyrophenone, tailored for a scientific audience.
Chemical Structure and Identification
Isobutyrophenone possesses a distinct structure featuring a phenyl group attached to a carbonyl group, which is in turn bonded to an isopropyl group.[2] This arrangement of functional groups dictates its chemical reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 2-methyl-1-phenylpropan-1-one[4][5] |
| Synonyms | Isopropyl phenyl ketone, 2-Methyl-1-phenyl-1-propanone, Isobutyrylbenzene[2] |
| CAS Number | 611-70-1[4] |
| Molecular Formula | C₁₀H₁₂O[2][4] |
| SMILES | CC(C)C(=O)C1=CC=CC=C1[4] |
| InChI Key | BSMGLVDZZMBWQB-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
Isobutyrophenone is a clear, colorless to very slightly yellow liquid with a characteristic sweet, floral odor.[1][2] It is stable under normal laboratory conditions.[6]
| Property | Value |
| Molecular Weight | 148.20 g/mol [1][4] |
| Density | 0.988 g/mL at 25 °C[7][8] |
| Boiling Point | 217 °C[1][7] |
| Melting Point | 9 °C[9] |
| Flash Point | 84 °C (183.2 °F)[8] |
| Vapor Pressure | 1 mmHg at 50 °C[7][8] |
| Refractive Index (n20/D) | 1.517[7][8] |
| Water Solubility | Sparingly soluble/immiscible |
| Solubility in Organic Solvents | Soluble in ethanol and acetone |
Experimental Protocols
Synthesis of Isobutyrophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of isobutyrophenone from benzene and isobutyryl chloride using a Friedel-Crafts acylation reaction.
Materials:
-
Benzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride and a suitable solvent like dichloromethane. Cool the mixture in an ice bath.
-
Slowly add isobutyryl chloride to the stirred suspension of aluminum chloride.
-
After the addition of isobutyryl chloride, add benzene dropwise from the addition funnel while maintaining the low temperature.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 3 hours) to ensure the completion of the reaction.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice. To dissolve the resulting aluminum hydroxide, add concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude isobutyrophenone by vacuum distillation.[10] Collect the fraction boiling at the appropriate temperature and pressure.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of isobutyrophenone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]
-
Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]
-
-
Instrument Parameters (General):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]
-
Acquisition Time: Approximately 1-2 seconds.[11]
-
Relaxation Delay: 2 seconds is a common starting point.[11]
-
Number of Scans: Significantly higher than ¹H NMR (e.g., 128 or more) due to the low natural abundance of ¹³C.[11]
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (for a neat liquid):
-
Place a small drop of isobutyrophenone onto a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile liquid like isobutyrophenone, direct injection or infusion into the ion source is suitable.
-
Electron Ionization (EI) is a common method for such compounds. The standard electron energy is 70 eV.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge (m/z) ratio.
-
-
Data Interpretation:
-
The molecular ion peak (M⁺) will correspond to the molecular weight of isobutyrophenone (148.20 g/mol ).
-
Analyze the fragmentation pattern to confirm the structure. Key fragments for isobutyrophenone include the benzoyl cation (m/z 105) and the isopropyl cation (m/z 43).
-
Reactivity and Applications
Photoinitiation
Isobutyrophenone is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to form free radicals. This process, known as a Norrish Type I reaction, is fundamental to its application in UV curing.
Upon UV irradiation, the carbonyl group of isobutyrophenone absorbs a photon and is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited state, the molecule undergoes α-cleavage of the bond between the carbonyl group and the isopropyl group. This homolytic cleavage results in the formation of a benzoyl radical and an isopropyl radical. Both of these radical species can initiate the polymerization of monomers and oligomers in a formulation.
References
- 1. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
